6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with a hydroxy group and a trimethoxyphenyl substituent, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzofuran ring can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 6-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific structural features, such as the combination of a benzofuran core with a trimethoxyphenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16O6 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O6/c1-21-13-9-16(23-3)15(22-2)6-10(13)7-17-18(20)12-5-4-11(19)8-14(12)24-17/h4-9,19H,1-3H3 |
InChI Key |
DQTMJIUNXVVYJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC |
Origin of Product |
United States |
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